TT-OAD2 Potency (EC50 5 nM) Relative to Clinically Advanced Non-Peptide GLP-1 Agonists
TT-OAD2 activates the human GLP-1 receptor with an EC50 of 5 nM in cAMP accumulation assays, placing its potency in the same nanomolar range as clinically advanced non-peptide GLP-1 agonists such as danuglipron (PF-06882961, EC50 1.1 nM) and LY3502970 (orforglipron) . This potency profile confirms TT-OAD2 as a viable research tool for in vitro studies requiring sub-10 nM agonist activity without requiring peptide-based reagents .
| Evidence Dimension | GLP-1 receptor agonist potency (cAMP production) |
|---|---|
| Target Compound Data | EC50 = 5 nM |
| Comparator Or Baseline | Danuglipron (PF-06882961): EC50 = 1.1 nM; Peptide GLP-1 (7-36) amide: EC50 ~0.1-0.5 nM (class baseline) |
| Quantified Difference | 4.5-fold lower potency than danuglipron; ~10-50× lower than native peptide |
| Conditions | cAMP accumulation assay in HEK293A cells expressing human GLP-1 receptor |
Why This Matters
The 5 nM EC50 establishes TT-OAD2 as a potent research-grade non-peptide GLP-1 agonist suitable for in vitro pharmacology studies requiring nanomolar potency without peptide reagent constraints.
